4,5-Dihydro-19-nortestosterone-17beta-decanoate

Description

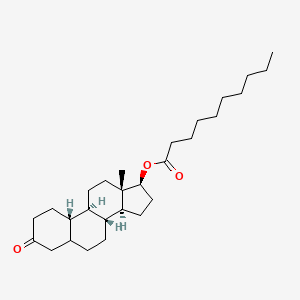

4,5-Dihydro-19-nortestosterone-17beta-decanoate is a synthetic anabolic steroid derived from testosterone. It is known for its potent anabolic properties and is often used in the field of sports medicine and steroid testing . The compound is characterized by its molecular formula C28H46O3 and a molecular weight of 430.66 g/mol .

Properties

Molecular Formula |

C28H46O3 |

|---|---|

Molecular Weight |

430.7 g/mol |

IUPAC Name |

[(8R,9R,10S,13S,14S,17S)-13-methyl-3-oxo-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate |

InChI |

InChI=1S/C28H46O3/c1-3-4-5-6-7-8-9-10-27(30)31-26-16-15-25-24-13-11-20-19-21(29)12-14-22(20)23(24)17-18-28(25,26)2/h20,22-26H,3-19H2,1-2H3/t20?,22-,23+,24+,25-,26-,28-/m0/s1 |

InChI Key |

DCESQVOXBITSNE-PSCVHJJYSA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@H]3CCC(=O)C4)C |

Canonical SMILES |

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3CCC(=O)C4)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,5-Dihydro-19-nortestosterone-17beta-decanoate involves several steps, starting from the parent compound, testosterone. The process typically includes the reduction of the testosterone molecule followed by esterification with decanoic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods are similar but scaled up to accommodate larger quantities, often involving more efficient catalysts and continuous reaction systems to maximize yield and purity.

Chemical Reactions Analysis

4,5-Dihydro-19-nortestosterone-17beta-decanoate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of ketones or alcohols, depending on the reagents used.

Reduction: The compound can be reduced to form different derivatives, often using hydrogenation techniques.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 17-keto derivatives, while reduction could produce 17beta-hydroxy derivatives.

Scientific Research Applications

4,5-Dihydro-19-nortestosterone-17beta-decanoate has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for steroid testing.

Biology: Studied for its effects on muscle growth and development.

Medicine: Investigated for potential therapeutic uses, including treatment of muscle wasting diseases and hormone replacement therapy.

Industry: Utilized in the development of performance-enhancing drugs and in forensic toxicology.

Mechanism of Action

The compound exerts its effects by binding to androgen receptors in the body, leading to the activation of specific genes that promote protein synthesis and muscle growth. The molecular targets include various enzymes and receptors involved in the anabolic pathways. The pathways activated by 4,5-Dihydro-19-nortestosterone-17beta-decanoate are similar to those of other anabolic steroids, involving the upregulation of muscle-specific proteins and growth factors .

Comparison with Similar Compounds

4,5-Dihydro-19-nortestosterone-17beta-decanoate is unique due to its specific esterification with decanoic acid, which provides a longer half-life compared to other similar compounds. Some similar compounds include:

Nandrolone decanoate: Another anabolic steroid with similar anabolic properties but different esterification.

Testosterone enanthate: A testosterone derivative with a different ester, leading to different pharmacokinetics.

Boldenone undecylenate: An anabolic steroid with a similar structure but different ester and effects.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and pharmacological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.